molecular formula C26H30N4O4 B15133342 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B15133342
M. Wt: 462.5 g/mol
InChI Key: YPIVOACWJFOINE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C26H30N4O4/c1-33-22-11-9-20(10-12-22)18-27-25(31)26(32)28-19-23(24-8-5-17-34-24)30-15-13-29(14-16-30)21-6-3-2-4-7-21/h2-12,17,23H,13-16,18-19H2,1H3,(H,27,31)(H,28,32)

InChI Key

YPIVOACWJFOINE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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